molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B1667183
CAS RN: 888719-03-7
M. Wt: 458.4 g/mol
InChI Key: OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-2 is a Met/Flt-3/VEGFR2 tyrosine kinase inhibitor.

properties

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFXHDOLBYWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610618
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS RN

888719-03-7
Record name 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Q & A

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?

A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.